molecular formula C26H21N3O2S2 B12202420 N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B12202420
M. Wt: 471.6 g/mol
InChI Key: MCDAHVRBVDCAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(Furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a heterocyclic compound featuring a dihydrothiazole core substituted with furan, thiophene, phenylimino, and 4-methylbenzamide groups. Its Z-configuration at the imino group and the presence of sulfur (thiazole) and oxygen (furan) heteroatoms contribute to its electronic and steric properties. The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with α-halo ketones, analogous to methods reported for similar thiazole derivatives .

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C26H21N3O2S2/c1-18-11-13-19(14-12-18)24(30)28-25-23(22-10-6-16-32-22)29(17-21-9-5-15-31-21)26(33-25)27-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,28,30)

InChI Key

MCDAHVRBVDCAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CC4=CC=CO4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions to form the final product. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds related to thiazole can effectively combat both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives range from 100 to 400 µg/ml, while reference drugs like ketoconazole demonstrate lower MIC values (25–50 µg/ml) . The specific compound under discussion may share similar properties due to its structural characteristics.

Antiviral Properties

Recent investigations into compounds with furan and thiazole components have revealed their potential as antiviral agents. A related study highlighted the efficacy of certain hydrazine derivatives against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus . Given its structural similarities, N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide could be a candidate for further antiviral research.

Anticancer Activity

The thiazole derivatives are also being explored for their anticancer properties. Some studies have demonstrated that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of different substituents on the thiazole ring can potentially optimize the compound's efficacy . This suggests a pathway for developing new anticancer agents based on the compound's framework.

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The initial step typically involves the reaction of appropriate thioketones with amines to form thiazole derivatives.
  • Furan and Thiophene Integration : Subsequent reactions integrate furan and thiophene moieties through condensation reactions.
  • Final Modifications : The final product is obtained through acylation or amidation reactions to introduce the benzamide group.

These synthetic pathways are crucial for optimizing yield and purity while exploring variations that may enhance biological activity.

Case Studies

  • Antimicrobial Efficacy Study : A study comparing various thiazole derivatives demonstrated that compounds with similar structures to N-[(2Z)-3-(furan-2-ylmethyl)-... ] showed significant antibacterial effects against E. faecalis and other pathogens .
  • Antiviral Screening : In a screening of hydrazine derivatives against SARS-CoV-2, researchers identified several promising candidates that inhibited viral replication effectively . This highlights the potential for developing antiviral therapies based on similar structural frameworks.

Mechanism of Action

The mechanism by which N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, such as enzymes and receptors, through its multiple functional groups. The furan, thiophene, and thiazole rings may facilitate binding to specific sites, while the imine and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural elements and substituents of the target compound with analogs from the literature:

Compound Core Structure Substituents Key Heteroatoms
Target Compound Dihydrothiazole (2,3-dihydro-1,3-thiazole) Furan-2-ylmethyl, phenylimino, thiophen-2-yl, 4-methylbenzamide S, O
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazole 2-Methoxyphenyl, phenyl, 4-methylbenzamide S, O
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole Phenyl, hydrazinecarbothioamide S
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole-thione Sulfonylphenyl, difluorophenyl S, N, F
Benzimidazole-triazole-thiazole hybrids (e.g., compound 9c) Triazole-thiazole-benzimidazole Propynyloxy, fluorophenyl, bromophenyl S, N

Key Observations :

  • Unlike triazole-thiones (e.g., ), the dihydrothiazole core lacks tautomeric flexibility, which may influence stability and binding modes.

Key Findings :

  • The target compound’s synthesis likely shares similarities with , where TEA and ethanol are used for cyclization .
  • Copper-catalyzed methods (e.g., ) offer higher regioselectivity but require specialized catalysts.

Spectral Data Comparison

NMR Analysis
  • Target Compound : Anticipated downfield shifts for protons near electron-withdrawing groups (e.g., thiophene S-atom) and upfield shifts near electron-donating furan .
  • (Z)-N-[3-(2-Methoxyphenyl)-...-benzamide : Methoxy group causes a deshielding effect (δ ~3.8 ppm for OCH3), while the dihydrothiazole NH appears at δ 10–12 ppm.
  • Compound 1 and 7 : NMR shifts in regions A (δ 39–44) and B (δ 29–36) vary with substituents, suggesting these regions are sensitive to electronic changes.
IR Spectroscopy
  • Target Compound : Expected C=S stretch ~1240–1255 cm⁻¹ (if present) and NH stretches ~3150–3400 cm⁻¹ .
  • Triazole-thiones : Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer dominance.

Structure-Activity Relationships :

  • Thiophene and furan groups in the target compound may enhance membrane permeability compared to purely aromatic analogs .
  • Halogenated phenyl groups (e.g., in ) improve binding to hydrophobic enzyme pockets but reduce solubility.

Biological Activity

N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H18N4OS
  • Molar Mass : 342.43 g/mol

Its structure includes a furan ring, a thiophene moiety, and a thiazole derivative, which are significant for its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that thiazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. A study highlighted that certain structural features are essential for enhancing analgesic and anti-inflammatory activities, suggesting that modifications to the compound could lead to increased efficacy .

3. Anticancer Activity

Preliminary studies have indicated that similar thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50/Effect
F8-B22Inhibition of SARS-CoV-2 M proIC50 = 1.55 μM
Thiazole DerivativeCOX inhibitionNot specified
Furan DerivativesAntimicrobialSignificant activity against Gram-positive bacteria

Structural Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups such as furan and thiophene significantly influences its interaction with biological targets. Modifications in these groups can enhance or reduce activity against specific pathogens or inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.